2',3'-O-(1-Methylethylidene)cytidine 5'-(2-Methylpropanoate)
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Overview
Description
2’,3’-O-(1-Methylethylidene)cytidine 5’-(2-Methylpropanoate) is a synthetic derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions and a 2-methylpropanoate group at the 5’ position. It has a molecular formula of C16H23N3O6 and a molecular weight of 353.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-O-(1-Methylethylidene)cytidine 5’-(2-Methylpropanoate) typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of cytidine with an isopropylidene group. This is followed by the esterification of the 5’ hydroxyl group with 2-methylpropanoic acid. The reaction conditions often include the use of acid catalysts and anhydrous solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2’,3’-O-(1-Methylethylidene)cytidine 5’-(2-Methylpropanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into a different derivative.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2’,3’-O-(1-Methylethylidene)cytidine 5’-(2-Methylpropanoate) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including antiviral agents.
Biology: The compound is studied for its potential effects on cellular processes and its role in RNA-related mechanisms.
Medicine: It has been investigated as a potential antiviral agent, particularly in the context of emerging viral infections like COVID-19.
Mechanism of Action
The mechanism of action of 2’,3’-O-(1-Methylethylidene)cytidine 5’-(2-Methylpropanoate) involves its incorporation into RNA, where it can interfere with viral replication. The compound targets viral RNA-dependent RNA polymerase, inhibiting the synthesis of viral RNA and thereby preventing the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-(2-Methylpropanoate): Similar in structure but with uridine instead of cytidine.
2’,3’-O-Isopropylidene Cytidine: Lacks the 5’-(2-Methylpropanoate) group.
N4-Hydroxycytidine: A derivative with a hydroxyl group at the N4 position.
Uniqueness
2’,3’-O-(1-Methylethylidene)cytidine 5’-(2-Methylpropanoate) is unique due to its specific combination of protective groups and esterification, which confer distinct chemical properties and biological activities. This makes it particularly useful in the synthesis of antiviral agents and in studies of RNA-related processes .
Properties
Molecular Formula |
C16H23N3O6 |
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Molecular Weight |
353.37 g/mol |
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(4-amino-2-oxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C16H23N3O6/c1-8(2)14(20)22-7-9-11-12(25-16(3,4)24-11)13(23-9)19-6-5-10(17)18-15(19)21/h5-6,8-9,11-13H,7H2,1-4H3,(H2,17,18,21)/t9-,11-,12-,13-/m1/s1 |
InChI Key |
JRJPFXJUVAQYRQ-OJAKKHQRSA-N |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=NC3=O)N)OC(O2)(C)C |
Canonical SMILES |
CC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=NC3=O)N)OC(O2)(C)C |
Origin of Product |
United States |
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